2-Chlororesorcinol
Overview
Description
2-Chlororesorcinol is an organic compound with the molecular formula C6H5ClO2 . It is also known by other names such as 2-chlorobenzene-1,3-diol and 2-Chloro-1,3-dihydroxybenzene . It is used for research and development purposes .
Molecular Structure Analysis
2-Chlororesorcinol has a molecular weight of 144.556 Da and a monoisotopic mass of 143.997803 Da . It contains a total of 14 bonds, including 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aromatic hydroxyls .Physical And Chemical Properties Analysis
2-Chlororesorcinol is a crystalline, beige powder . It has a density of 1.5±0.1 g/cm3, a boiling point of 244.1±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has a flash point of 101.4±21.8 °C .Scientific Research Applications
Field: Liquid Crystal Research
2-Chlororesorcinol is used in the synthesis of achiral bent-core mesogens . This research is significant for fundamental scientific research and potential applications .
Application Summary
The research involves the synthesis and investigation of two new series of achiral bent-core mesogens derived from 4-bromoresorcinol and 4-chlororesorcinol with 2,3-difluorinated azobenzene-based side arms . The self-assembly of these materials was characterized .
Methods of Application
The methods used in this research include Differential Scanning Calorimetry (DSC), polarizing microscopy, X-ray diffraction investigations (XRD), and electro-optical studies . These methods help to characterize the self-assembly of the materials .
Results or Outcomes
Depending on the type of halogen substituent at the central resorcinol core and on the terminal alkyl chain length, different types of mesophases were observed . The 4-bromoresocinol derived compounds predominantly show helical nanocrystallite phases, whereas the related 4-chlororesorcinol based compounds form smectic C phases with a polar domain structure .
Field: Rubber Compounds and Polymers
Resorcinol chemistry has been providing valuable properties and products in the development of advanced technologies in the areas of rubber compounds and polymers . Notable technologies include steel belted radial tires and resorcinol-formaldehyde-latex adhesives (RFL) .
Application Summary
Resorcinol is used in the manufacture of tires, hoses, and belts. It is also used in the production of resorcinol-formaldehyde-latex adhesives, which are used in the bonding of rubber to textiles in the tire industry .
Methods of Application
The methods used in this field involve the chemical synthesis of resorcinol-based polymers and their application in the manufacture of rubber compounds .
Results or Outcomes
The use of resorcinol chemistry in the manufacture of rubber compounds and polymers has led to the development of advanced technologies such as steel belted radial tires and resorcinol-formaldehyde-latex adhesives .
Field: Nanotechnology
Nanotechnology is foreseen by some experts as the next industrial revolution, being beneficial across various domains . Nanotechnology-enabled products have found applications in many sectors. These include transportation, materials, energy, electronics, medicine, agriculture and environmental science, and consumer and household products .
Application Summary
Products resulting from the application of nanotechnology can be categorized as nanomaterials (such as nanoparticles, nanocomposites, nanotubes etc.), nanotools being nanoscale parts of larger equipment (such as scanning probe microscopes or other equipment with nanoscale parts), and nanodevices (such as nanosensors) .
Methods of Application
The methods used in this field involve the chemical synthesis of nanotechnology-based products and their application in various sectors .
Results or Outcomes
With prolific investment into the research and development of nanotechnology products, more practical materials with unique applications continue to evolve .
Safety And Hazards
2-Chlororesorcinol is harmful if swallowed, causes skin irritation, and may cause serious eye damage . It may also cause respiratory irritation . It is advised to avoid breathing dust, mist, gas, or vapours, and to use personal protective equipment . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .
properties
IUPAC Name |
2-chlorobenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZVJOLLQTWFCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00953325 | |
Record name | 2-Chlorobenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00953325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlororesorcinol | |
CAS RN |
6201-65-6, 31288-32-1 | |
Record name | 2-Chlororesorcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6201-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chlororesorcinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006201656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenediol, chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031288321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorobenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00953325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlororesorcinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.688 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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